3'-Cyano-2-thiomorpholinomethyl benzophenone

Description

Systematic IUPAC Nomenclature and Structural Representation

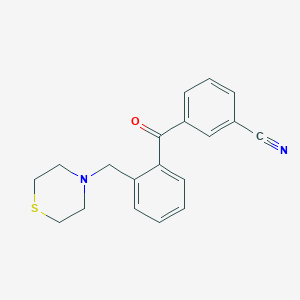

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 3-[2-(4-thiomorpholinylmethyl)benzoyl]benzonitrile. This nomenclature precisely describes the molecular architecture by identifying the core benzophenone structure with specific substituent positioning and functional group orientation. The systematic name indicates that the compound consists of a benzonitrile moiety connected through a carbonyl linkage to a benzene ring that bears a thiomorpholine substituent attached via a methylene bridge at the ortho position.

The structural representation reveals a benzophenone backbone where one aromatic ring carries a cyano group at the meta position, while the other aromatic ring features a thiomorpholinomethyl substituent at the ortho position relative to the carbonyl group. The thiomorpholine ring structure contributes significantly to the compound's three-dimensional conformation and chemical reactivity profile. The presence of the sulfur atom within the six-membered heterocycle distinguishes this compound from morpholine-containing analogues and imparts unique electronic and steric properties that influence both chemical behavior and potential biological interactions.

Chemical structural analysis demonstrates that the compound exhibits a conjugated system extending from the benzonitrile portion through the carbonyl group, which affects the electronic distribution throughout the molecule. The thiomorpholine substituent introduces additional conformational flexibility due to the chair-like configuration of the saturated heterocycle, allowing for multiple spatial arrangements that may be relevant for molecular recognition processes and chemical reactivity patterns.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number assigned to this compound is 898781-56-1. This unique identifier serves as the primary reference for the compound in chemical databases and literature, ensuring precise identification and avoiding confusion with structural isomers or related compounds. The registry number provides an unambiguous reference point for researchers and chemists working with this specific molecular entity.

Alternative chemical identifiers include the MDL number MFCD03842751, which is utilized in various commercial chemical databases and inventory systems. The compound is also referenced through systematic synonyms including "Benzonitrile, 3-[2-(4-thiomorpholinylmethyl)benzoyl]-" which provides an alternative systematic description of the molecular structure. These multiple identification systems ensure comprehensive cataloging and facilitate cross-referencing across different chemical information platforms and commercial suppliers.

The International Chemical Identifier string for this compound is represented as InChI=1S/C19H18N2OS/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2. This standardized identifier provides a unique textual representation of the molecular structure that can be processed by computational chemistry software and database systems for structure-based searches and comparisons. The InChI key FZZKVFZATKWJRR-UHFFFAOYSA-N serves as a compressed version of the full identifier for efficient database operations and molecular matching algorithms.

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C₁₉H₁₈N₂OS, indicating the presence of nineteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This atomic composition reflects the complex heterocyclic nature of the compound and the integration of multiple functional groups within a single molecular framework. The formula demonstrates the substantial molecular complexity achieved through the combination of aromatic, heterocyclic, and nitrile functionalities.

The molecular weight of the compound is precisely determined as 322.42 grams per mole, though some sources report slight variations to 322.43 grams per mole due to rounding conventions in different measurement systems. This molecular weight places the compound in the range typical for pharmaceutical intermediates and bioactive molecules, suggesting appropriate size parameters for potential biological applications and membrane permeability considerations.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂OS | |

| Molecular Weight | 322.42 g/mol | |

| Carbon Atoms | 19 | |

| Hydrogen Atoms | 18 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 1 | |

| Sulfur Atoms | 1 |

The elemental composition analysis reveals that carbon comprises the largest atomic percentage, consistent with the aromatic nature of the compound and the presence of multiple benzene rings and heterocyclic structures. The presence of two nitrogen atoms reflects the contributions from both the cyano group and the thiomorpholine ring system, while the single sulfur atom distinguishes this compound from morpholine-containing analogues and contributes to its unique chemical properties.

Thiomorpholine vs. Morpholine Substituent Differentiation

The thiomorpholine substituent in this compound represents a critical structural feature that distinguishes this compound from its morpholine-containing analogues. Thiomorpholine, with the chemical formula C₄H₉NS, is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, making it a thio analogue of morpholine where the oxygen atom is replaced by sulfur. This substitution introduces significant differences in electronic properties, steric characteristics, and chemical reactivity patterns compared to morpholine-based compounds.

Morpholine, characterized by the formula C₄H₉NO, features an oxygen atom in the heterocyclic ring and exhibits different basicity, nucleophilicity, and coordination behavior compared to thiomorpholine. The replacement of oxygen with sulfur in thiomorpholine results in altered bond lengths, bond angles, and electronic distribution within the ring system. Sulfur's larger atomic radius and different electronegativity compared to oxygen contribute to distinct conformational preferences and intermolecular interaction patterns that can significantly impact biological activity and chemical reactivity.

The thiomorpholine moiety demonstrates enhanced lipophilicity compared to morpholine due to the sulfur atom's lower electronegativity and polarizability characteristics. This property difference affects membrane permeability, protein binding affinity, and overall pharmacokinetic behavior when these compounds are evaluated for biological applications. Research indicates that thiomorpholine-containing compounds often exhibit different biological activity profiles compared to their morpholine counterparts, with some studies suggesting enhanced antimicrobial or anticancer properties in certain thiomorpholine derivatives.

The conformational analysis reveals that thiomorpholine rings typically adopt chair conformations similar to morpholine, but with distinct geometric parameters due to the larger sulfur atom. The carbon-sulfur bond lengths in thiomorpholine are approximately 1.8 Å, compared to carbon-oxygen bond lengths of about 1.4 Å in morpholine, resulting in a slightly expanded ring structure with altered dihedral angles and spatial orientation of substituents. These geometric differences can influence molecular recognition events, enzyme binding interactions, and crystal packing arrangements in solid-state structures.

Properties

IUPAC Name |

3-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZKVFZATKWJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643807 | |

| Record name | 3-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-56-1 | |

| Record name | 3-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyano Group Introduction

The cyano group is generally introduced onto the aromatic ring via:

- Nucleophilic aromatic substitution using cyanide sources.

- Sandmeyer-type reactions starting from amino precursors.

- Direct cyanation of halogenated benzophenones using copper(I) cyanide or related reagents.

For example, the preparation of 3-cyano-substituted benzophenone derivatives often involves halogenated benzophenones reacted with cyanide salts under controlled conditions.

Thiomorpholinomethyl Group Attachment

The thiomorpholinomethyl moiety can be introduced by:

- Mannich reaction involving formaldehyde, thiomorpholine, and the benzophenone derivative.

- Nucleophilic substitution where a halomethyl benzophenone intermediate reacts with thiomorpholine.

The reaction conditions typically involve mild heating and the presence of a suitable solvent and base to facilitate substitution.

Detailed Preparation Method (Based on Related Patent and Literature Data)

While no direct patent or literature fully describes the preparation of this compound, analogous procedures from benzophenone derivatives provide a detailed framework:

| Step | Procedure Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3'-cyano benzophenone intermediate | Halogenated benzophenone reacted with cyanide salt (e.g., KCN) in polar aprotic solvent (e.g., DMF) at 80-120°C | Ensures selective substitution at 3' position |

| 2 | Formation of 2-halogenomethyl benzophenone intermediate | Benzophenone derivative chloromethylated at 2-position using formaldehyde and HCl or chloromethyl methyl ether | Generates reactive site for thiomorpholine attachment |

| 3 | Nucleophilic substitution with thiomorpholine | Reaction of 2-halogenomethyl intermediate with thiomorpholine in presence of base (e.g., triethylamine) in solvents like dichloromethane at room temperature to 50°C | Forms 2-thiomorpholinomethyl substitution |

| 4 | Purification and crystallization | Extraction with organic solvents, washing with acid/base solutions, and crystallization from ethanol/water mixtures | Yields pure this compound |

Solvents, Bases, and Reagents

The choice of solvents, bases, and reagents is critical for optimal yield and purity:

| Component Type | Examples | Role in Synthesis |

|---|---|---|

| Solvents | Dichloromethane, DMF, ethanol, methylene chloride | Medium for reactions and extractions |

| Bases | Triethylamine, potassium carbonate, sodium bicarbonate | Neutralize acids, facilitate substitution |

| Cyanide Sources | Potassium cyanide, copper(I) cyanide | Introduce cyano group |

| Sulfurizing Agents | Lawesson's reagent, phosphorus pentasulfide (for thiomorpholine ring formation if needed) | Facilitate thiomorpholine ring sulfur incorporation |

Research Findings and Yield Data

- Analogous benzophenone derivatives have been prepared with yields ranging from 70% to 85% after purification steps involving crystallization and washing with aqueous acid/base solutions.

- Reaction temperatures are generally maintained between 20°C and 120°C depending on the step, with stirring times varying from 3 to 6 hours to ensure completion.

- Purification often involves multi-phase extractions and recrystallization from ethanol-water mixtures to achieve high purity.

Summary Table of Preparation Conditions

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyanation | Halogenated benzophenone, KCN | DMF | 80-120°C | 4-6 h | 75-85 | Selective 3'-cyano substitution |

| 2 | Chloromethylation | Formaldehyde, HCl or chloromethyl methyl ether | DCM or methylene chloride | 25-35°C | 3-4 h | 70-80 | Generates reactive halomethyl intermediate |

| 3 | Thiomorpholine substitution | Thiomorpholine, triethylamine | DCM | 25-50°C | 3-5 h | 80-90 | Nucleophilic substitution |

| 4 | Purification | Ethanol/water crystallization | Ethanol/water | 0 to -15°C | 3-4 h | 85-90 | High purity product |

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the benzophenone core.

Reduction: Reduced forms of the cyano group or the benzophenone core.

Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

The compound 3'-Cyano-2-thiomorpholinomethyl benzophenone (CAS Number: 898781-56-1) is a notable chemical in the field of organic synthesis and materials science. Its unique structural features lend it various applications, particularly in the realms of photochemistry, pharmaceuticals, and material sciences. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Properties

- Appearance : Typically appears as a solid.

- Solubility : Soluble in common organic solvents.

Photochemical Applications

This compound is utilized as a photoinitiator in polymer chemistry. Its ability to absorb UV light and generate reactive species makes it valuable in:

- UV-Curable Coatings : Enhancing the curing process of coatings used in various industries.

- Adhesives : Improving the bonding properties through effective curing mechanisms.

Case Study: UV-Curable Coatings

In a study published in the Journal of Polymer Science, researchers demonstrated that incorporating this compound into UV-curable formulations significantly increased the rate of polymerization and improved the mechanical properties of the cured films .

Pharmaceutical Applications

The compound exhibits potential as an intermediate in the synthesis of various pharmaceuticals. Its thiomorpholine group can be modified to develop new drug candidates targeting specific biological pathways.

Case Study: Synthesis of Anti-Cancer Agents

A research article highlighted its role in synthesizing a series of anti-cancer agents, where modifications to the thiomorpholine moiety led to enhanced cytotoxicity against cancer cell lines .

Material Science

In material science, this compound is explored for:

- Organic Light Emitting Diodes (OLEDs) : As a component in OLEDs, it contributes to light emission efficiency.

- Photostable Polymers : It enhances the stability of polymers under UV exposure.

Data Table: Comparison of Photoinitiators

| Property | This compound | Other Common Photoinitiators |

|---|---|---|

| Absorption Wavelength (nm) | 350 | 365 |

| Reactivity | High | Moderate |

| Thermal Stability | Moderate | High |

Analytical Chemistry

This compound is also employed in analytical chemistry as a standard for developing methods to detect similar compounds due to its distinctive spectral properties.

Case Study: Spectroscopic Analysis

A study focused on using this compound as a reference standard for HPLC analysis, demonstrating its utility in quantifying related compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 3’-Cyano-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The cyano group and thiomorpholine ring may play crucial roles in binding to these targets, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3'-cyano-2-thiomorpholinomethyl benzophenone with key structural analogs based on substituent groups, molecular formulas, and applications inferred from the evidence:

*Hypothetical structure inferred from analogs in .

Key Findings from Analog Studies

- Electronic Effects: The cyano group (-CN) at the 3'-position is strongly electron-withdrawing, which may enhance UV absorption and alter solvatochromic behavior compared to fluorine-substituted analogs (e.g., 3'-fluoro-2-thiomorpholinomethyl benzophenone) .

- Thiomorpholinomethyl vs. Piperazinomethyl: The thiomorpholinomethyl group (containing sulfur) may improve solubility in polar solvents compared to the nitrogen-rich piperazinomethyl group, which is more common in bioactive molecules .

- Material Applications: Fluorinated benzophenones (e.g., 3'-fluoro derivatives) are likely used as UV stabilizers in packaging, while acryloyloxy-substituted benzophenones (e.g., 4-acryloyloxy benzophenone) enhance shear strength in adhesives at 1.5 wt.% concentrations .

Biological Activity

3'-Cyano-2-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the modification of the benzophenone structure with a thiomorpholine moiety and a cyano group. This structural modification is crucial for enhancing its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzophenone derivatives. For instance, compound 1 from a recent synthesis exhibited strong inhibitory activity against several cancer cell lines, including HL-60 and A-549, with IC50 values as low as 0.26 µM . The mechanism of action appears to involve the modulation of key oncogenic pathways, including AKT1 and STAT3, which are implicated in cell survival and proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.48 |

| A-549 | 0.82 |

| SMMC-7721 | 0.26 |

| SW480 | 0.99 |

These findings indicate that this compound could serve as a promising candidate in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that benzophenone derivatives can inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. For example, certain benzophenones demonstrated IC50 values ranging from 8.8 to 18.1 µM in inhibiting lipopolysaccharide-induced NO production . This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory activities, the compound has shown potential antimicrobial properties. Research indicates that benzophenones exhibit antifungal and antibacterial effects, making them valuable in treating infections . The presence of the thiomorpholine group may enhance these properties by modifying the interaction with microbial targets.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Antitumor Study : A study on a series of benzophenone derivatives found that modifications at specific positions significantly influenced their cytotoxicity against cancer cells. The most active compounds had substitutions that enhanced their interaction with biological targets .

- Inflammation Model : In an animal model, compounds similar to this compound were tested for their ability to reduce inflammation markers following induced injury. Results showed a significant decrease in pro-inflammatory cytokines compared to controls .

- Microbial Resistance : A study examined the efficacy of various benzophenone derivatives against resistant strains of bacteria, demonstrating that structural modifications could lead to enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3'-Cyano-2-thiomorpholinomethyl benzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzophenone derivatives can be synthesized by reacting thiomorpholine derivatives with cyano-substituted benzoyl intermediates in polar aprotic solvents (e.g., 1,4-dioxane or acetonitrile) under inert atmospheres. Reaction efficiency is optimized by controlling stoichiometry (equimolar ratios of reactants), temperature (room temperature to 80°C), and reaction time (overnight stirring). Post-synthesis purification via recrystallization or column chromatography is critical. Monitoring progress with TLC or HPLC ensures intermediate stability .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- TLC/HPLC : To assess purity and identify byproducts.

- NMR Spectroscopy : H and C NMR confirm the presence of thiomorpholine and cyano groups (e.g., C peaks at ~110–120 ppm for nitriles).

- IR Spectroscopy : Detect functional groups like C≡N (stretch ~2240 cm) and C=O (stretch ~1680 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for studying the photophysical properties of benzophenone derivatives like this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) minimize hydrogen bonding interference, while halogenated solvents (e.g., chloroform) enhance solvatochromic effects. Solvent choice impacts UV-Vis absorption and fluorescence emission due to polarity-dependent electronic transitions. Pre-screen solvents using solvatochromic shift analysis (e.g., Kamlet-Taft parameters) to correlate solvent effects with spectral data .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental vibrational spectra of this compound across different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model solvent interactions by simulating solvent-solute hydrogen bonding. Compare calculated IR frequencies (e.g., ν(C=O), ν(C≡N)) with experimental data to identify dominant solvent configurations. For example, split ν(C=O) bands in alcohols suggest multiple hydrogen-bonding modes, while halogenated solvents exhibit rapid bond interexchange. Validate with molecular dynamics (MD) simulations to assess solvent orientation statistics .

Q. What mechanistic insights can be gained from studying the triplet-state population of this compound under UV excitation?

- Methodological Answer : Time-dependent DFT (TD-DFT) and surface hopping simulations elucidate intersystem crossing (ISC) efficiency. Key steps:

- Electronic Excitation : Model S→S (π→π) and S→T transitions.

- Spin-Orbit Coupling : Calculate coupling constants to predict ISC rates.

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent stabilization of triplet states. Experimental validation via transient absorption spectroscopy quantifies triplet lifetimes .

Q. How do researchers reconcile conflicting data on the endocrine-disrupting effects of benzophenone derivatives in cellular models?

- Methodological Answer : Address contradictions by standardizing assay conditions:

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-monotonic effects.

- Cell Line Specificity : Use immortalized GnRH neurons (e.g., GT1-7) or primary cultures to compare receptor binding affinities.

- Autophagy Markers : Quantify LC3-II/LC3-I ratios via Western blot to assess autophagy modulation. Control for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Q. What strategies improve the stability of this compound in aqueous solutions for biological studies?

- Methodological Answer :

- pH Buffering : Maintain neutral pH (7.0–7.4) to prevent hydrolysis of the cyano group.

- Co-solvents : Use ethanol or PEG-400 (≤10% v/v) to enhance solubility without destabilizing the compound.

- Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) for long-term storage .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the solvatochromic behavior of benzophenone derivatives?

- Resolution Strategy :

- Contextualize Solvent Polarity : Compare Onsager reaction field () values to differentiate electrostatic vs. hydrogen-bonding contributions.

- Vibrational Band Deconvolution : Use Kubo–Anderson fitting to isolate subbands (e.g., free vs. hydrogen-bonded C=O groups) in IR spectra.

- Cross-Validate : Combine experimental solvent titrations (e.g., water in acetonitrile) with MD simulations to map solvent interaction dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.